

Application Notes and Protocols for MPX-007 in Primary Neuronal Cultures

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Compound of Interest

Compound Name: **MPX-007**
Cat. No.: **B609315**

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Introduction

MPX-007 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.^{[1][2][3][4]} NMDA receptors are critical for synaptic plasticity, learning, and memory, but their overactivation can lead to excitotoxicity and neuronal death, implicating them in various neurological disorders.^[5] The subunit composition of NMDA receptors, particularly the type of GluN2 subunit, dictates their physiological and pathological roles. **MPX-007**, with its high selectivity for GluN2A-containing receptors, offers a precise pharmacological tool to investigate the specific functions of this receptor subtype in neuronal health and disease.

These application notes provide detailed protocols for utilizing **MPX-007** in primary neuronal cultures to study its effects on neuronal activity, viability, and signaling pathways.

Data Presentation

Table 1: In Vitro Potency and Selectivity of MPX-007

Parameter	Cell Type/System	Value	Reference
IC50 (GluN2A)	HEK cells expressing GluN1/GluN2A	27 nM	
IC50 (GluN2A)	Xenopus oocytes expressing GluN1/GluN2A	143 ± 10 nM	
Inhibition of whole-cell current	Rat pyramidal neurons in primary culture	~30% at maximal concentrations	
Selectivity vs. GluN2B	Xenopus oocytes	~70-fold	
Selectivity vs. GluN2C/GluN2D	Xenopus oocytes	No significant inhibition at concentrations that completely inhibit GluN2A	

Experimental Protocols

Protocol 1: Preparation of Primary Cortical or Hippocampal Neuronal Cultures

This protocol describes the isolation and culture of primary neurons from embryonic rat or mouse brains.

Materials:

- Timed-pregnant rat (E18) or mouse (E16)
- Dissection tools (sterile scissors, forceps)
- Hank's Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
- Papain or Trypsin solution
- Trypsin inhibitor (e.g., soybean trypsin inhibitor)

- DMEM with high glucose, supplemented with 10% Fetal Bovine Serum (FBS)
- Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
- Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
- 50 ml and 15 ml conical tubes
- Pipettes and sterile tips
- 37°C water bath
- Humidified incubator at 37°C with 5% CO₂

Procedure:

- **Plate Coating:** Coat culture surfaces with Poly-D-lysine (50 µg/ml) or Poly-L-ornithine (10 µg/ml) overnight at 37°C. Rinse twice with sterile water and allow to dry before use.
- **Tissue Dissection:** Euthanize the pregnant animal according to approved institutional guidelines. Dissect out the embryonic brains and place them in ice-cold HBSS. Under a dissecting microscope, isolate the cortices or hippocampi.
- **Enzymatic Digestion:** Transfer the tissue to a 15 ml conical tube and incubate in papain or trypsin solution at 37°C for 15-30 minutes with gentle agitation every 5 minutes.
- **Inactivation and Washing:** Stop the digestion by adding a trypsin inhibitor and incubate for 5 minutes. Gently centrifuge the tissue, remove the supernatant, and wash the pellet with warm DMEM.
- **Trituration:** Resuspend the tissue in a small volume of DMEM and gently triturate with a fire-polished Pasteur pipette or a series of decreasing-bore pipette tips until the tissue is dissociated into a single-cell suspension.
- **Cell Plating:** Determine cell density using a hemocytometer. Plate the neurons onto the pre-coated plates at a suitable density (e.g., 1,000–5,000 cells per mm²).

- Cell Culture: After allowing the cells to adhere for a few hours in DMEM/10% FBS, replace the medium with serum-free Neurobasal medium supplemented with B-27 and GlutaMAX. Culture the neurons in a humidified incubator at 37°C and 5% CO₂. Change half of the medium every 3-4 days. Cultures are typically ready for experiments after 7-14 days in vitro (DIV).

Protocol 2: Electrophysiological Recording of NMDA Receptor Currents

This protocol is for whole-cell patch-clamp recordings from primary cortical neurons to assess the effect of **MPX-007** on NMDA-evoked currents.

Materials:

- Primary cortical neurons (DIV 13-15)
- Patch-clamp rig with amplifier and data acquisition system
- Borosilicate glass capillaries for pipette pulling
- External solution (in mM): 150 NaCl, 3 KCl, 10 HEPES, 2 CaCl₂, 0.01 EDTA, 10 glucose; pH 7.4
- Internal solution (in mM): 140 CsF, 10 HEPES, 1.1 EGTA, 2 MgCl₂, 4 Na₂ATP, 0.3 NaGTP; pH 7.3
- NMDA (100 µM) and Glycine (10 µM) stock solutions
- **MPX-007** stock solution (in DMSO, final concentration 10 µM)

Procedure:

- Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
- Pull patch pipettes to a resistance of 3-5 MΩ when filled with internal solution.
- Establish a whole-cell recording configuration on a pyramidal-shaped neuron.

- Clamp the cell at a holding potential of -70 mV.
- Apply NMDA (100 μ M) and glycine (10 μ M) for 4 seconds to evoke an inward current.
- After establishing a stable baseline response, co-apply **MPX-007** (10 μ M) with NMDA and glycine.
- Record the current amplitude in the presence and absence of **MPX-007** to determine the percentage of inhibition.

Protocol 3: Assessment of Neuronal Viability and Cytotoxicity

This protocol outlines methods to evaluate the neuroprotective effects of **MPX-007** against excitotoxicity.

Materials:

- Primary neuronal cultures (DIV 7-10)
- NMDA or Glutamate stock solution
- **MPX-007** stock solution
- Cell viability and cytotoxicity assay kits (e.g., MTS, LDH, ATP-based assays)
- Plate reader for absorbance or luminescence

Procedure:

- Induction of Excitotoxicity: Pre-treat neuronal cultures with various concentrations of **MPX-007** for a specified time (e.g., 1 hour).
- Induce excitotoxicity by exposing the neurons to a high concentration of NMDA (e.g., 50-100 μ M) or glutamate for a short duration (e.g., 15-30 minutes).
- Wash the cells and replace the medium with fresh culture medium containing the respective concentrations of **MPX-007**.

- Incubate for 24 hours.
- Assessment of Viability/Cytotoxicity:
 - MTS Assay: Measures the metabolic activity of viable cells. Add the MTS reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.
 - LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium. Collect the supernatant and perform the LDH assay according to the manufacturer's protocol. Measure the absorbance.
 - ATP Assay: Quantifies ATP as an indicator of metabolically active cells. Lyse the cells and measure the luminescence signal according to the manufacturer's instructions.

Protocol 4: Evaluation of Apoptosis

This protocol uses TUNEL staining to detect DNA fragmentation, a hallmark of apoptosis.

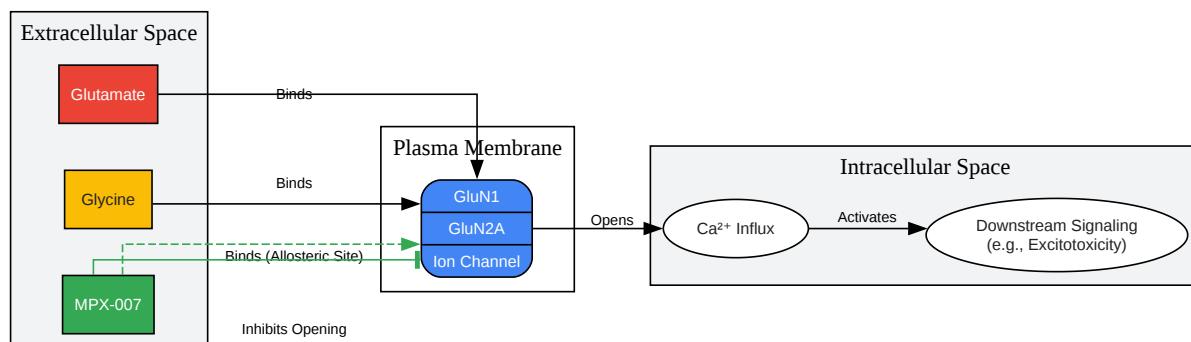
Materials:

- Primary neuronal cultures on coverslips
- Excitotoxicity induction reagents (as in Protocol 3)
- **MPX-007** stock solution
- TUNEL assay kit
- Neuronal marker antibody (e.g., anti-NeuN)
- Fluorescent secondary antibody
- DAPI for nuclear counterstaining
- Fluorescence microscope

Procedure:

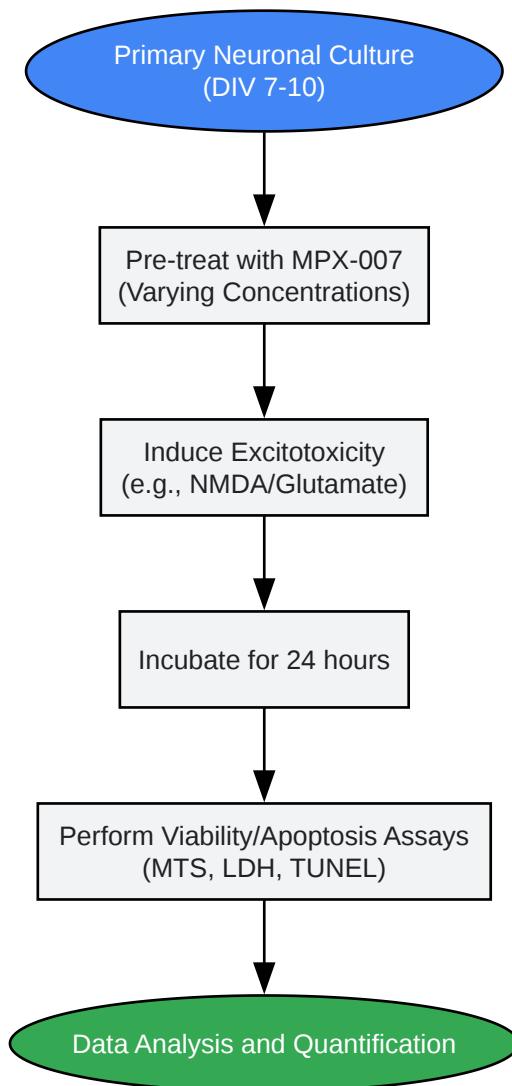
- Induce excitotoxicity in the presence or absence of **MPX-007** as described in Protocol 3.
- After 24 hours, fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).
- Perform the TUNEL assay according to the manufacturer's instructions to label apoptotic cells.
- Immunostain for a neuronal marker like NeuN to identify neurons.
- Counterstain the nuclei with DAPI.
- Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
- Quantify the percentage of TUNEL-positive neurons.

Visualization of Signaling Pathways and Workflows



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Caption: Mechanism of action of **MPX-007** on GluN2A-containing NMDA receptors.



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Caption: Experimental workflow for assessing the neuroprotective effects of **MPX-007**.

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